SR-17018 is a synthetically derived, highly G protein-biased agonist of the µ-opioid receptor (MOR) [, , , , , ]. Its unique pharmacological profile distinguishes it from traditional opioid agonists like morphine and has made it a valuable tool in scientific research, particularly in pain management and opioid pharmacology studies.
While the exact molecular structure of SR-17018 is not explicitly provided in the literature, molecular modeling studies have investigated its interaction patterns with the µ-opioid receptor []. These studies, comparing SR-17018 with other MOR ligands like PZM21, morphine, and fentanyl, highlight key amino acid residues involved in ligand binding and potentially contributing to SR-17018’s unique pharmacological properties.
SR-17018 exerts its effects by selectively activating G protein signaling pathways downstream of the MOR while displaying significantly reduced activation of β-arrestin2 recruitment [, , , ]. This biased agonism is thought to contribute to its distinct pharmacological profile compared to traditional opioids. Studies suggest that SR-17018 may stabilize the MOR in a unique, active conformation that favors G protein coupling [, ]. This mechanism could explain its sustained G protein activation, lack of competition with full agonists in certain assays, and potential for long-lasting analgesic effects [, ]. Furthermore, SR-17018 demonstrates unusual MOP phosphorylation and dephosphorylation kinetics, distinct from other biased, partial, or full MOR agonists []. This atypical phosphorylation pattern may contribute to its ability to reverse morphine tolerance and prevent withdrawal symptoms, representing a novel mechanism of action [, , ].
7.1 Pain Management Research:* Investigating novel analgesic mechanisms: SR-17018's G protein bias and distinct signaling profile make it a valuable tool for exploring new avenues for pain relief with potentially fewer side effects compared to conventional opioids [, , , , , , ].* Evaluating efficacy in different pain models: Preclinical studies have used SR-17018 to investigate its analgesic properties in various pain models, including thermal, inflammatory, and neuropathic pain, offering insights into its potential therapeutic applications [, , ]. * Exploring tolerance and dependence liability: Research on SR-17018 aims to understand its potential to induce tolerance and dependence compared to traditional opioids, a critical aspect of developing safer analgesic drugs [, , , ].
7.2 Opioid Pharmacology Research: * Understanding biased agonism: SR-17018 serves as a valuable tool for unraveling the complexities of biased agonism at the MOR, providing insights into the functional selectivity of different signaling pathways [, , , , , , , , ].* Developing novel opioid ligands: Research on SR-17018 informs the design and development of future opioid ligands with improved therapeutic profiles and potentially reduced side effects [, , , ].
7.3. Examples of Real-world Applications:* Preclinical studies: SR-17018 has shown efficacy in preclinical models of inflammatory pain (formalin test) and neuropathic pain (chemotherapy-induced), demonstrating its potential for treating different pain conditions [].* Comparative studies: Researchers use SR-17018 alongside other MOR agonists like morphine, oxycodone, oliceridine, and PZM21 to understand their pharmacological differences, particularly regarding tolerance development and side effects [, , , , , , , ]. These comparative studies help elucidate the potential advantages and disadvantages of biased agonists in pain management.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: